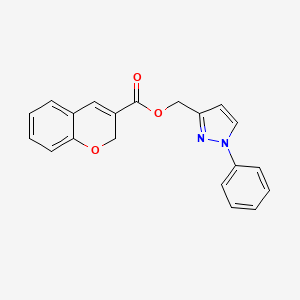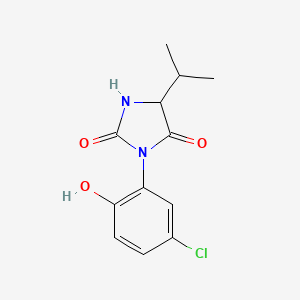
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique cyclobutyl ring and bromine substitution, which may impart distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable diol precursors.
Introduction of the purine moiety: This step involves the construction of the purine ring system, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
Types of Reactions
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while substitution of the bromine atom could yield a variety of new derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology: As a probe to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
Binding to nucleic acids: The compound may bind to DNA or RNA, affecting their structure and function.
Modulation of signaling pathways: The compound may interact with signaling molecules, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-9-(2,3-dihydroxypropyl)-1H-purin-6(9H)-one: Similar structure but lacks the bromine substitution and cyclobutyl ring.
8-Bromo-2-amino-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring and hydroxymethyl groups.
2-Amino-9-(2,3-dihydroxypropyl)-8-bromo-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
The unique features of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one include the presence of the cyclobutyl ring and the bromine substitution, which may impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H14BrN5O3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC 名称 |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20) |
InChI 键 |
MTEYZYGTNULZRR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)

![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)
